molecular formula C20H17FN2O4S B11166735 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11166735
M. Wt: 400.4 g/mol
InChI Key: LPQMHQARAFLLJR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxin ring, a fluoro-methoxyphenyl group, and a thiazole carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: This step involves the coupling of the benzodioxin ring with a fluoro-methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.

    Coupling of the Thiazole and Benzodioxin Derivatives: The final step involves the coupling of the thiazole derivative with the benzodioxin derivative under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The fluoro-methoxyphenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives at the fluorine position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-chloro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-ethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-ethyl-1,3-thiazole-4-carboxamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups The presence of the fluoro-methoxyphenyl group, along with the thiazole and benzodioxin rings, provides a distinct set of chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H17FN2O4S/c1-11-18(23-20(28-11)17-13(21)4-3-5-15(17)25-2)19(24)22-12-6-7-14-16(10-12)27-9-8-26-14/h3-7,10H,8-9H2,1-2H3,(H,22,24)

InChI Key

LPQMHQARAFLLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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